

Check Availability & Pricing

REALM-DCM Phase 3 Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ARRY-371797	
Cat. No.:	B605591	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the futility analysis of the REALM-DCM Phase 3 clinical trial. The trial investigated the efficacy and safety of **ARRY-371797** (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.

Frequently Asked Questions (FAQs)

Q1: What was the REALM-DCM Phase 3 trial?

A1: The REALM-DCM (NCT03439514) was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of **ARRY-371797**, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in patients with symptomatic LMNA-related dilated cardiomyopathy.[1] The trial was terminated in August 2022 following a planned interim futility analysis.[1]

Q2: Why was the REALM-DCM trial stopped early?

A2: The trial was discontinued because a planned interim futility analysis indicated that it was unlikely to meet its primary endpoint upon completion.[1] This decision was based on a low conditional power to achieve the primary objective at the final analysis and was not due to safety concerns.

Q3: What was the primary endpoint of the REALM-DCM trial?

A3: The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks.[1] The 6MWT is a measure of a participant's exercise tolerance and is used as an estimate of functional capacity.

Q4: What were the key inclusion criteria for patients in the REALM-DCM trial?

A4: Patients enrolled in the REALM-DCM trial had symptomatic LMNA-related DCM, New York Heart Association (NYHA) Class II/III heart failure symptoms, and a left ventricular ejection fraction of 50% or less. All patients were required to have an implanted cardioverter-defibrillator.

Q5: What is the mechanism of action of ARRY-371797?

A5: **ARRY-371797** (also known as PF-07265803) is an oral, small-molecule inhibitor that is potent and selective for the p38α mitogen-activated protein kinase (MAPK) pathway.[2] In LMNA-related DCM, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[2]

Troubleshooting Guides

This section addresses specific issues researchers might encounter when designing or interpreting studies similar to the REALM-DCM trial.

Issue 1: High variability in 6-Minute Walk Test (6MWT) results.

- Problem: Significant variability in 6MWT distances can obscure potential treatment effects, particularly in a heterogeneous patient population like those with LMNA-related DCM.
- Troubleshooting Steps:
 - Standardized Protocol: Implement a strict, standardized protocol for the 6MWT based on guidelines such as those from the American Thoracic Society. This includes a pre-defined walking course, standardized instructions and encouragement, and consistent timing of the test.
 - Environmental Control: Conduct the test in a controlled indoor environment to minimize the impact of weather and terrain.

Troubleshooting & Optimization

- Patient Training: While avoiding a "learning effect" that could skew results, ensure patients
 are familiar with the test procedure to reduce anxiety and variability in performance.
- Baseline Measurements: Perform multiple 6MWT assessments at baseline to establish a more stable and reliable baseline value for each patient.

Issue 2: Challenges in interpreting Kansas City Cardiomyopathy Questionnaire (KCCQ) data.

- Problem: The KCCQ is a subjective, patient-reported outcome, and changes in scores can be influenced by factors other than the direct therapeutic effect of an intervention. Defining a clinically meaningful change can also be challenging.[3]
- Troubleshooting Steps:
 - Standardized Administration: Ensure the KCCQ is administered consistently at each time point, with clear instructions provided to the patients.
 - Baseline Score Consideration: When analyzing changes in KCCQ scores, consider the
 patient's baseline score. A 5-point change may have different clinical significance for a
 patient with a very low baseline score compared to a patient with a high baseline score.[3]
 - Correlate with Objective Measures: Analyze KCCQ data in conjunction with more objective measures of cardiac function and exercise capacity, such as NT-proBNP levels and 6MWT distance, to provide a more comprehensive picture of the treatment effect.
 - Define Clinically Meaningful Change A Priori: Pre-specify in the statistical analysis plan what constitutes a small, moderate, and large clinically meaningful change in KCCQ scores for the study population.[3]

Issue 3: Difficulty in demonstrating efficacy in a rare disease with a variable clinical course.

- Problem: LMNA-related DCM has a heterogeneous presentation and progression, making it difficult to demonstrate a consistent treatment effect across a small patient population.
- Troubleshooting Steps:

- Stratification: Stratify randomization based on key prognostic factors, such as baseline
 6MWT distance and LMNA variant type, as was done in the REALM-DCM trial.
- Composite Endpoints: Consider the use of a composite endpoint that includes multiple
 measures of disease progression, such as worsening heart failure events, hospitalizations,
 and all-cause mortality.
- Longitudinal Data Analysis: Employ statistical models that can analyze longitudinal data to assess the trajectory of change over time, which may be more sensitive than comparing single time points.
- Natural History Studies: Utilize data from natural history studies of the specific rare disease to inform the expected clinical course and to potentially serve as an external control group.

Data Presentation Futility Analysis Results of the REALM-DCM Trial

The following table summarizes the key quantitative outcomes from the interim futility analysis of the REALM-DCM trial.

Outcome Measure	Treatment Group (ARRY- 371797) (n=40)	Placebo Group (n=37)	Median Difference (95% CI)	p-value
Change from Baseline in 6MWT Distance at Week 24 (meters)	4.9 (-24.2 to 34.1)	0.82		
Change from Baseline in KCCQ-Physical Limitation Score at Week 24	2.4 (-6.4 to 11.2)	0.54		
Change from Baseline in KCCQ-Total Symptom Score at Week 24	5.3 (-4.3 to 14.9)	0.48	_	
Change from Baseline in NT- proBNP (pg/mL) at Week 24	-339.4 (-1131.6 to 452.7)	0.17		

Data presented as median difference and 95% confidence interval. A p-value of >0.05 indicates no significant difference between the groups.

Baseline Characteristics of the REALM-DCM Trial Population

Characteristic	Value (N=77)
Age (years), median (range)	53 (23-72)
Male, n (%)	44 (57)
NYHA Class II, n (%)	61 (79)
NYHA Class III, n (%)	16 (21)
Left Ventricular Ejection Fraction (%), median (range)	42 (23-62)
6MWT Distance (meters), median (range)	403 (173-481)
KCCQ Overall Summary Score, median (range)	67 (18-97)
NT-proBNP (pg/mL), median (range)	866 (57-5248)

Experimental Protocols

6-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized assessment of functional exercise capacity. The following is a general protocol based on established guidelines:

- Patient Preparation: The patient should rest in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
- Test Environment: The test is conducted indoors on a flat, hard surface with a walking course
 of at least 30 meters. Turnaround points are clearly marked.
- Instructions: The patient is instructed to walk as far as possible for 6 minutes, but not to run or jog. They are informed that they can slow down, stop, and rest if necessary, but should resume walking as soon as they are able.
- During the Test: The technician provides standardized phrases of encouragement at regular intervals. The number of laps and the distance of any partial lap are recorded.

Troubleshooting & Optimization

 Post-Test: At the end of 6 minutes, the total distance walked is calculated. Post-test vital signs and the patient's perceived exertion are recorded.

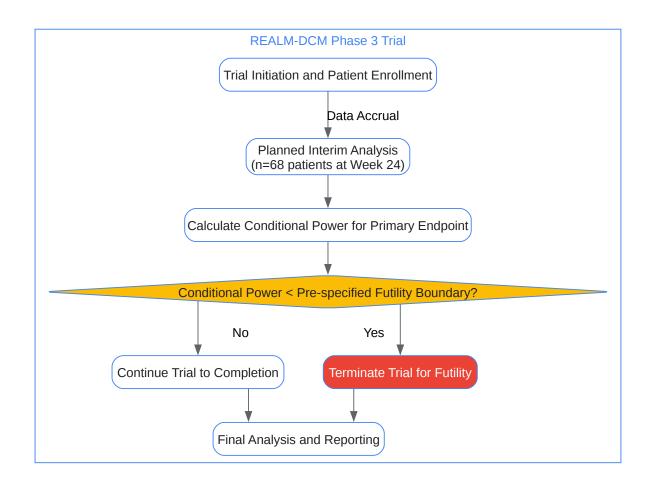
Kansas City Cardiomyopathy Questionnaire (KCCQ) Methodology

The KCCQ is a 23-item, self-administered questionnaire that measures a patient's perception of their heart failure-related health status over the preceding two weeks.

- Domains: The questionnaire covers several domains, including:
 - Physical Limitation
 - Symptom Stability, Frequency, and Burden
 - Self-Efficacy
 - Quality of Life
 - Social Limitation
- Scoring: Responses are typically on a Likert-type scale. The raw scores for each domain are
 transformed to a scale of 0 to 100, where higher scores indicate better health status.
 Summary scores, such as the Overall Summary Score and the Clinical Summary Score, can
 be calculated by combining the scores from different domains.

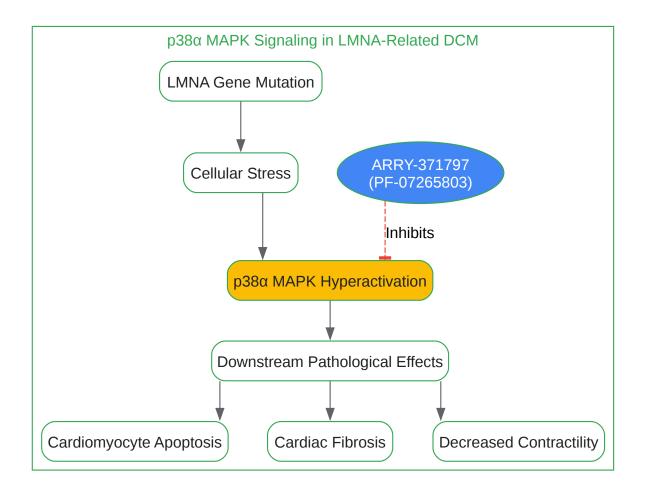
Futility Analysis Methodology (General Principles)

The futility analysis for the REALM-DCM trial was based on the concept of conditional power. While the specific statistical plan for this trial is not publicly available, the general methodology is as follows:


- Interim Analysis: At a pre-specified point during the trial (in this case, after the first 68
 randomized patients had completed or discontinued before week 24), the accumulating data
 is analyzed.
- Conditional Power Calculation: Conditional power is the probability of observing a statistically significant result at the end of the trial, given the data observed up to the interim analysis and an assumption about the treatment effect for the remainder of the trial.

- Futility Boundary: A pre-specified threshold for conditional power is established in the trial protocol. If the calculated conditional power at the interim analysis falls below this threshold, the trial may be stopped for futility. A common, though not universal, threshold for futility is a conditional power of less than 20% or 30%.
- Decision: Based on the low conditional power observed in the REALM-DCM interim analysis, the sponsor, in consultation with the Data and Safety Monitoring Board, made the decision to terminate the trial.

Mandatory Visualization



Click to download full resolution via product page

Caption: Workflow of the planned interim futility analysis in the REALM-DCM trial.

Click to download full resolution via product page

Caption: The role of the p38 α MAPK signaling pathway in LMNA-related DCM and the target of ARRY-371797.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pfizer.com [pfizer.com]
- 2. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current challenges for using the Kansas City Cardiomyopathy Questionnaire to obtain a standardized patient-reported health status outcome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [REALM-DCM Phase 3 Trial: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605591#futility-analysis-of-the-realm-dcm-phase-3-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com